2-Methyl-1,8-octanediol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

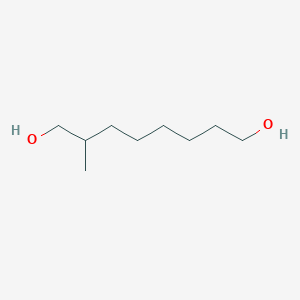

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyloctane-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-9(8-11)6-4-2-3-5-7-10/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQROPCSKIYYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451190 | |

| Record name | 2-METHYL-1,8-OCTANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109359-36-6 | |

| Record name | 2-METHYL-1,8-OCTANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Importance of Branched Aliphatic Diols in Polymer Science

Branched aliphatic diols are a class of monomers that are instrumental in the field of polymer science for their ability to tailor polymer characteristics. Unlike their linear counterparts, the presence of side groups, such as a methyl group, along the main carbon chain introduces significant changes to the polymer's final form and function.

The introduction of a branch disrupts the regular packing of polymer chains. researchgate.net This steric hindrance impedes the process of crystallization, leading to polymers with lower crystallinity and, in many cases, a completely amorphous structure. researchgate.net This is a critical attribute for applications requiring materials with high clarity and flexibility. The reduced ability to form organized crystalline domains also results in lower melting points and glass transition temperatures (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.netmdpi.com Consequently, polymers synthesized from branched diols often exhibit improved solubility in common solvents and lower melt viscosities, which can be advantageous for processing. researchgate.net Research has shown that incorporating short-chain branched diols is a favorable method for depressing copolyester crystallization. researchgate.net

The Contextual Role of 2 Methyl 1,8 Octanediol in Specialty Monomer Development

Established Chemical Synthesis Pathways

The primary industrial route to this compound involves a two-step process starting from readily available petrochemical feedstocks. This method, while efficient, is characteristic of traditional chemical synthesis.

A key pathway begins with the hydroformylation of 1-octene. This reaction introduces a formyl group (CHO) and a methyl branch to the carbon chain, yielding 2-methyl-1-octanal. The subsequent step is the hydrogenation of this aldehyde, which reduces the aldehyde group to a primary alcohol and the terminal double bond to a saturated carbon, resulting in the final product, this compound.

Another established, though less direct, method involves the use of 6-Hexanolactone as a precursor. This lactone can be chemically transformed to yield this compound, although the specific multi-step process is less commonly detailed in readily available literature. chemsrc.com

Exploration of Bio-based Synthesis Approaches for Branched Diols

The increasing demand for sustainable and bio-renewable chemicals has spurred research into bio-based synthesis routes for a variety of platform chemicals, including branched diols. While direct bio-synthesis of this compound is not yet a prominent example, the broader field provides a promising outlook.

A significant area of research focuses on the conversion of biomass-derived platform molecules. For instance, 5-(chloromethyl)furfural (CMF), which can be obtained from lignocellulosic biomass, serves as a precursor for a family of monomers, including branched diols like 2,7-octanediol. nih.govpolyestertime.comresearchgate.net This highlights a strategy where biomass is converted into versatile intermediates that can then be chemically transformed into a range of valuable products. nih.govpolyestertime.comresearchgate.net The use of these secondary diols has been shown to increase the glass transition temperatures of the resulting polyesters compared to their primary diol counterparts. nih.govpolyestertime.comresearchgate.net

Furthermore, the enzymatic synthesis of polyesters using diols such as 1,8-octanediol has been extensively studied. mdpi.commdpi.com These processes often utilize lipases, such as Candida antarctica lipase (B570770) B (CaLB), to catalyze the polycondensation of diols with dicarboxylic acids or their esters. rsc.orgacs.org While these studies primarily focus on polymerization, they demonstrate the feasibility of using enzymes to react diols, a principle that could be applied to the synthesis of the diol itself from bio-based precursors. Research has also shown that long-chain monomers like 1,8-octanediol are more readily polymerized by enzymatic methods than their shorter-chain counterparts. mdpi.com

The conversion of biomass-derived lactones and 2-pyrones into branched diols through a combination of fermentation and catalytic processes is another promising avenue. researchgate.net This approach has demonstrated high conversion rates (up to 99%) and significant yields of diols (around 68-91%). researchgate.net The proposed mechanism involves the ring-opening of the cyclic ester via partial hydrogenation. researchgate.net

Catalytic Systems and Reaction Conditions in Diol Synthesis

The efficiency and selectivity of diol synthesis are heavily reliant on the catalytic systems and reaction conditions employed.

In the conventional chemical synthesis of this compound from 1-octene, the hydroformylation step typically utilizes rhodium-based catalysts. The subsequent hydrogenation of the aldehyde to the diol is often carried out using palladium-based catalysts.

For the synthesis of linear diols like 1,8-octanediol from diethyl suberate, a high-temperature, high-pressure hydrogenation reduction is employed with a copper-chromium oxide catalyst. chemicalbook.com Typical reaction conditions involve a high-pressure stainless-steel autoclave, with a stirring rate of 750 r/min and a hydrogen pressure of 2 MPa. chemicalbook.com

In the realm of bio-catalysis, immobilized enzymes are the catalysts of choice. Novozym® 435, an immobilized form of Candida antarctica lipase B, is frequently used for the synthesis of polyesters from diols and dicarboxylic acids. mdpi.comrsc.org These enzymatic reactions are often conducted in solvent-free systems to create a more environmentally friendly process. mdpi.comrsc.org Reaction temperatures for these enzymatic polymerizations are generally milder than traditional chemical methods, often around 85°C. acs.orgcore.ac.uk

The table below summarizes typical catalysts used in both conventional and bio-catalytic approaches related to diol synthesis.

| Synthesis Step/Method | Catalyst | Starting Material(s) | Product(s) |

| Hydroformylation | Rhodium-based catalyst | 1-Octene | 2-Methyl-1-octanal |

| Hydrogenation | Palladium-based catalyst | 2-Methyl-1-octanal | This compound |

| Hydrogenation Reduction | Copper-chromium oxide | Diethyl suberate | 1,8-Octanediol chemicalbook.com |

| Enzymatic Polycondensation | Novozym® 435 (immobilized Candida antarctica lipase B) | Diols, Dicarboxylic acids/esters | Polyesters mdpi.comrsc.org |

Polymeric Applications and Materials Science of 2 Methyl 1,8 Octanediol

Polycondensation Reactions

Polycondensation is a primary method for incorporating 2-Methyl-1,8-octanediol into polymer chains. This process involves the reaction of the diol's hydroxyl groups with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to create polyurethanes. vulcanchem.comwikipedia.org The methyl branch in the diol's structure can affect polymer properties such as crystallinity and glass transition temperature. researcher.lifeacs.org

Enzymatic Polymerization Processes

Enzymatic polymerization has emerged as a sustainable and highly selective alternative to traditional chemical catalysis for polyester (B1180765) synthesis. mdpi.comresearchgate.net Lipases, in particular, have been extensively studied for their ability to catalyze polycondensation reactions under mild conditions, often leading to polymers with well-defined structures. mdpi.commdpi.com

Lipase (B570770) B from Candida antarctica (CALB), often in its immobilized form (e.g., Novozym 435), is a highly effective biocatalyst for the polycondensation of diols and diacids. researchgate.netrsc.org The optimization of this catalyst system is crucial for achieving high molecular weight polymers and controlling reaction kinetics.

Research has shown that CALB exhibits high catalytic activity and stability at elevated temperatures, with some studies performing polymerizations at temperatures ranging from 80°C to 140°C. rsc.org The amount of catalyst used is also a key parameter; for instance, in the synthesis of poly(glycerol sebacate) analogs, varying amounts of CALB were investigated to control molecular weight and branching. researchgate.net The enzyme's preference for certain substrates has been noted, with studies indicating that CALB favors the polymerization of long-chain aliphatic diols. rsc.orgacs.org For example, in the polycondensation of dimethyl adipate (B1204190), 1,8-octanediol (B150283) was found to be a more reactive monomer compared to shorter-chain diols like 1,4-butanediol (B3395766) when catalyzed by CALB. rsc.orgmdpi.com The catalytic efficiency can also be influenced by the physical form of the enzyme, with immobilized CALB on acrylic resin being a common and robust choice. acs.org

To address these challenges, green solvent systems are being explored. mdpi.com Solvents like diphenyl ether have been traditionally used and found to be effective, leading to high molecular weight polyesters in the polycondensation of adipic acid and 1,8-octanediol. acs.orgnih.gov More recently, bio-based solvents such as Cyrene™ and its derivatives (Cygnets) have shown great promise. acs.orgtandfonline.com For instance, the condensation of dimethyl adipate and 1,8-octanediol in a Cygnet derivative yielded polymers with a number average molecular weight (Mn) up to 20.5 kDa. tandfonline.com Other green solvents like 2-methyltetrahydrofuran (B130290) and pinacolone (B1678379) have also been demonstrated to be effective, sometimes allowing for lower reaction temperatures compared to solventless processes. rsc.orgnih.gov Even water has been used as a medium for the enzymatic polycondensation of sebacic acid and 1,8-octanediol, yielding a polymer with an Mn of 1600 g/mol . mdpi.com

Controlling the stoichiometry of monomers is fundamental in polycondensation to achieve desired polymer characteristics, such as molecular weight and end-group functionality. In the synthesis of copolyesters, the feed ratio of different monomers directly influences the composition and properties of the final polymer. For example, in the synthesis of poly(glycerol-1,8-octanediol-sebacate), the molar ratios of glycerol (B35011), sebacic acid, and 1,8-octanediol were varied to produce materials with different properties. researchgate.net

Feed strategies, such as two-step methods, can also be employed to manage reactivity differences between monomers and control polymer architecture. A two-stage method, involving an initial reaction at a lower temperature or atmospheric pressure followed by a second stage at higher temperature and/or under vacuum, has been used effectively in enzymatic polymerizations to produce high molecular weight furanic-aliphatic polyesters. rsc.org This approach can help to first form oligomers and then drive the polymerization further by efficiently removing condensation byproducts like water or methanol. rsc.org For instance, in the synthesis of terpolyesters, a sequential addition of diols was used, where dimethyl adipate and a rigid diol were reacted first, followed by the addition of 1,8-octanediol to build the final polymer chain. acs.org This strategy allows for better incorporation of monomers with different reactivities.

Influence of Reaction Medium and Conditions (e.g., Solvent-free and Green Solvent Systems)

Transition Metal-Catalyzed Polycondensation

While enzymatic methods are gaining traction, traditional polycondensation catalyzed by transition metal compounds remains a widely used industrial process. These catalysts are effective but often require high reaction temperatures and can leave metal residues in the final polymer. researchgate.net For instance, antimony trioxide has been used as a catalyst for the direct esterification synthesis of copolyesters from terephthalic acid, 2,5-furandicarboxylic acid, and 1,8-octanediol. researchgate.net Another example is the synthesis of biodegradable poly(1,8-octanediol citrate) elastomers, where citric acid and 1,8-octanediol are reacted at high temperatures (160-165°C) to form a pre-polymer, which is then cured. psu.edu While not explicitly a transition metal catalyst, this thermal, catalyst-free polycondensation highlights the high-energy input often required in non-enzymatic routes. researchgate.netpsu.edu

Integration of this compound into Polymer Architectures

The inclusion of this compound as a monomer influences the final properties of polymers. The methyl branch introduces irregularity into the polymer chain, which can disrupt crystal packing, leading to more amorphous materials with lower crystallinity and potentially higher glass transition temperatures (Tg) compared to polymers made from linear diols. researcher.lifeacs.orgrsc.org

This diol is used to synthesize copolyester plasticizers, where it is reacted with diacids like azelaic acid alongside other diols such as 2-methyl-1,3-propanediol. researchgate.net The introduction of the longer C8 chain from this compound is studied to regulate the performance of the resulting plasticizer. researchgate.net It is also a component in the synthesis of polyurethanes, where it can be used as a chain extender or as part of a polycarbonate diol soft segment. googleapis.comrsc.org In segmented poly(ester-urethane)s, macrodiols derived from 1,8-octanediol and ε-caprolactone form the soft segments, contributing to the material's flexibility. rsc.org The use of methyl-branched diols like this compound has been observed to increase the Tg of furandioate-adipate copolyesters, making them entirely amorphous. acs.org

Polycarbonate Diol (PCD) Synthesis and Characteristics

This compound is utilized as a comonomer in the synthesis of polycarbonate diols (PCDs), which serve as crucial soft segments in the production of high-performance polymers like polyurethanes. google.comkomatsu.jp The synthesis of these PCDs is typically achieved through a transesterification reaction involving a diol mixture and a carbonate compound, such as a dialkyl carbonate or diaryl carbonate. epo.org The inclusion of this compound introduces specific structural modifications that influence the final properties of the PCD and the subsequent polymers derived from it. google.com

The incorporation of branched diols like this compound into the polycarbonate chain is a key strategy for modifying polymer properties. google.comepo.org Unlike linear diols which tend to form crystalline, waxy PCDs, the methyl branch on the this compound structure disrupts the polymer chain's regularity. epo.org This disruption hinders efficient chain packing and reduces the degree of crystallinity. google.com

The primary consequence of reduced crystallinity is the formation of amorphous, liquid PCDs that exhibit low viscosity at room temperature. epo.org This characteristic is highly advantageous from a manufacturing perspective, as it improves the handleability of the raw material. epo.org However, the introduction of branching can also have trade-offs. In some cases, PCDs containing a branched diol as a copolymerized component may exhibit a reduction in flexibility, particularly at low temperatures, when compared to polyurethanes derived from linear diol-based PCDs. google.com The challenge lies in balancing these effects to achieve a PCD that provides excellent chemical resistance, contamination resistance, and low-temperature performance in the final polyurethane product. google.com

Polyurethane Formulations and Properties

In polyurethane (PU) chemistry, polycarbonate diols synthesized with this compound function as high-performance polyol soft segments. google.comkomatsu.jp These are reacted with diisocyanates and chain extenders to create polyurethane elastomers. google.comresearchgate.net The unique structure of this compound directly contributes to the mechanical and thermal properties of the resulting polyurethane, making it suitable for applications that demand high durability and strength. komatsu.jpgantrade.com

This compound is a documented component in high-strength urethane (B1682113) resins used in demanding applications such as construction machinery parts. komatsu.jp In one analysis, a high-strength resin was identified as being composed of a carbonate diol soft segment, 4,4'-diphenylmethane diisocyanate (MDI) as the isocyanate, and 1,4-butanediol (1,4-BD) as the chain extender. komatsu.jp The carbonate diol itself was a random copolymer of 1,9-nonanediol (B147092) (1,9-ND) and this compound (2-MOD). komatsu.jp The presence of the rigid carbonate units within the polyol contributes to strong entanglement between polymer chains, which enhances tensile strength. researchgate.net The incorporation of the asymmetrically branched 2-MOD alongside a linear diol allows for precise tailoring of the resin's mechanical properties to meet the rigorous demands of high-stress environments. komatsu.jp

The molecular architecture of this compound plays a critical role in defining the structure-property relationships in the polyurethanes it helps to form. The presence of both a long, eight-carbon aliphatic chain and a methyl branch influences the microphase separation between the soft and hard segments of the polyurethane. researchgate.net

Contribution to High-Strength Urethane Resins

Polyester Synthesis and Engineering

This compound is also a valuable monomer for the synthesis of polyesters, where its structure can be used to engineer specific material properties. It can be incorporated into polyester backbones via polycondensation reactions with dicarboxylic acids or their derivatives. vulcanchem.com Enzymatic catalysis, particularly with lipases like Candida antarctica Lipase B (CALB), has proven to be an effective method for polymerizing this diol under mild conditions. nih.govbeilstein-journals.org

A significant area of research is the copolymerization of this compound with dicarboxylic acids derived from renewable resources, aiming to produce more sustainable plastics. nih.gov

2,5-Furandicarboxylic Acid (FDCA): FDCA is a prominent bio-based aromatic dicarboxylic acid. mdpi.com Copolyesters based on FDCA and various diols are of great interest as potential replacements for petroleum-based plastics. mdpi.com Research has shown that enzymatic polymerization of FDCA derivatives with longer-chain diols, such as 1,8-octanediol, is often preferred, leading to higher degrees of polymerization. mdpi.commdpi.com The incorporation of this compound would introduce amorphous character, modifying the thermal and mechanical properties of the resulting furanic polyester. acs.org Copolyesters of FDCA, 5-sulfoisophthalate, and 1,8-octanediol have been synthesized and studied for their hydrolytic stability and enzymatic degradation. nih.gov

Succinic Acid: This bio-based aliphatic dicarboxylic acid can be copolymerized with diols to create biodegradable polyesters. researchgate.net High molecular weight poly(octamethylene succinate) has been synthesized from 1,8-octanediol and succinic acid, yielding a semicrystalline polyester with good mechanical properties. researchgate.net The introduction of this compound as a comonomer would disrupt this crystallinity, leading to a more amorphous polymer with potentially different flexibility and degradation characteristics.

Sebacic Acid: Derived from castor oil, sebacic acid is another important bio-based dicarboxylic acid. mdpi.com Lipase-catalyzed polycondensation of sebacic acid with long-chain diols like 1,8-octanediol has been shown to be highly effective. mdpi.com The use of this compound in such formulations would similarly influence the polyester's physical properties by altering chain packing and crystallinity.

The general trend observed is that the methyl branch on the this compound monomer reduces the crystallinity of the resulting copolyester compared to its linear 1,8-octanediol counterpart. acs.org This typically leads to polymers that are entirely amorphous, with lower melting points (or none at all) and altered glass transition temperatures. acs.org

Data Tables

Table 1: Properties of a High-Strength Urethane Resin Incorporating this compound This table summarizes the components of a high-strength urethane resin analyzed in a study.

| Component Type | Chemical Compound |

| Isocyanate | 4,4'-Methylene diphenyl diisocyanate (MDI) |

| Chain Extender | 1,4-Butanediol (1,4-BD) |

| Carbonate Polyol | Copolymer of 1,9-Nonanediol (1,9-ND) and this compound (2-MOD) |

| Data sourced from structural analysis of a high-strength urethane resin used in construction machinery. komatsu.jp |

Table 2: Enzymatic Polymerization of Bio-based Monomers This table presents examples of polymer synthesis involving long-chain diols and bio-based dicarboxylic acids, indicating the potential for this compound in similar systems.

| Diol Monomer | Dicarboxylic Acid/Ester Monomer | Catalyst | Resulting Polymer Mn (Da) |

| 1,8-Octanediol | Diethyl-2,4-pyridinedicarboxylate | Immobilized Candida antarctica Lipase B (iCaLB) | 14,300 |

| 1,8-Octanediol | Dimethyl Adipate | Candida antarctica Lipase B (CaLB) | 20,500 |

| 1,8-Octanediol | Succinic Acid | Titanium(IV) butoxide | 61,000 (Mw = 105,000) |

| Data sourced from various studies on enzymatic and melt polycondensation. nih.govresearchgate.net |

Formation of Hyperbranched and Tailored Polyester Structures

Hyperbranched polymers represent a unique class of dendritic macromolecules characterized by a highly branched, three-dimensional architecture. The synthesis of hyperbranched polyesters typically involves the polycondensation of multifunctional monomers, such as an A₂ type monomer (dicarboxylic acid) with a B₃ type monomer (triol), or an AB₂ type monomer (a molecule containing one carboxylic acid group and two hydroxyl groups).

While specific studies detailing the synthesis of hyperbranched polyesters using this compound as the sole diol component are not prevalent in the reviewed literature, the fundamental principles of polyester chemistry allow for its inclusion in such structures. The formation of a hyperbranched architecture requires a monomer with a functionality greater than two. Therefore, this compound (a B₂ type diol) would be co-polymerized with a tri- or polyfunctional monomer, such as a tricarboxylic acid (A₃ type) like citric acid or trimellitic anhydride, or a triol like glycerol. rsc.orgacs.orgajrconline.org For instance, hyperbranched polyesters have been successfully synthesized using the linear isomer, 1,8-octanediol, in conjunction with monomers like glycerol or citric acid, often catalyzed by enzymes like lipase. ajrconline.orgmdpi.commdpi.comrsc.orgpsu.edu In these reactions, the diol acts as a linear chain extender, while the trifunctional monomer introduces the branching points that are essential for the hyperbranched structure.

The presence of the methyl group on the this compound backbone could influence the reactivity and the final polymer architecture, potentially leading to tailored structures with specific solubility and thermal properties compared to those made with its linear counterpart. The asymmetric nature of the diol could also impact the regioselectivity of the polymerization, especially in enzyme-catalyzed systems. vulcanchem.com

Effects of Branched Diol Inclusion on Polymer Molecular Weight and Architecture

The incorporation of branched diols like this compound into a polyester backbone has a significant impact on the polymer's molecular weight and architecture, primarily by influencing chain packing and crystallinity.

Architectural Effects: The defining feature of including a branched monomer is the disruption of polymer chain regularity. The methyl side group in this compound acts as a structural defect along the polyester chain, hindering the close packing required for crystallization. researchgate.net This effect is well-documented for other methyl-branched diols, which generally produce amorphous or semi-amorphous polymers with reduced crystallinity compared to their linear analogs. york.ac.uknih.gov This disruption typically results in polymers with lower melting points (Tm) or an absence of a melting transition altogether, and an increase in the glass transition temperature (Tg). york.ac.uknih.gov The increase in Tg is attributed to the restricted chain mobility imposed by the bulky side group. researchgate.net Furthermore, the introduction of methyl branches can increase the hydrophobicity of the resulting polyester, a property that can be advantageous for applications like coatings. nih.gov

Molecular Weight Effects: The molecular weight of polyesters derived from this compound can be controlled through synthetic conditions. In enzymatic polycondensation reactions, it has been observed that monomers with longer alkylene chains, such as C8 diols, tend to exhibit higher reactivity, which can lead to higher molecular weight polymers. rsc.org However, studies on secondary branched diols have shown that longer reaction times or an excess of the diol monomer may be necessary to achieve high molecular weights (>20 kDa), suggesting that the steric hindrance from the branch might reduce reactivity compared to linear diols. york.ac.uknih.gov In specific applications, such as binders for printing inks, polyester polyols incorporating this compound are formulated to have a number average molecular weight in the range of 700 to 5,000 g/mol to balance properties like adhesion, solubility, and drying time. google.com

Table 1: General Effects of Methyl-Branched vs. Linear Diol Inclusion on Copolyester Properties (Note: The data presented is illustrative of the general effects of methyl branching as observed in studies on secondary diols and may not be directly representative of this compound, which is a primary diol. york.ac.uknih.gov)

| Property | Effect of Linear Diol (e.g., 1,4-Butanediol) | Effect of Methyl-Branched Diol (e.g., 2,5-Hexanediol) | Reference |

|---|---|---|---|

| Crystallinity | Higher / Semi-crystalline | Lower / Amorphous | york.ac.uknih.gov |

| Glass Transition Temp. (Tg) | Lower | Higher | york.ac.uknih.gov |

| Tensile Modulus | Lower (in some cases) | Higher (in some cases) | nih.gov |

| Extension at Break | Lower | Higher | nih.gov |

| Hydrophobicity | Lower | Higher | nih.gov |

| Enzymatic Degradation Rate | Higher | Lower | nih.gov |

Development of Advanced Materials and Functional Polymers

Design and Synthesis of Functional Oligomers and Macromonomers

The two primary hydroxyl groups of this compound serve as reactive sites for the synthesis of functional oligomers and macromonomers, which are crucial building blocks for advanced polymer materials. vulcanchem.com These functionalized molecules can be designed to participate in subsequent polymerization or cross-linking reactions.

A primary route to functionalization is the esterification of the hydroxyl groups with reactive molecules like acrylic acid or methacrylic acid. vulcanchem.com This reaction yields diacrylate or dimethacrylate esters of the diol. These derivatives are essentially difunctional macromonomers, as they contain polymerizable double bonds at each end of the molecule.

This compound diacrylate: Formed by reacting the diol with acrylic acid or its derivatives. vulcanchem.com

This compound dimethacrylate: Formed by reacting the diol with methacrylic acid or its derivatives. vulcanchem.com This dimethacrylate is specifically used as a cross-linking agent in the synthesis of polymer monoliths for separation applications. mdpi.com

These acrylate (B77674) and methacrylate-functionalized macromonomers are key components in radiation-curable compositions. vulcanchem.com Upon exposure to UV light or other radiation sources, they can rapidly polymerize or cross-link, forming a durable polymer network. This process is fundamental to applications in coatings, adhesives, and 3D printing resins. rsc.org

Beyond acrylates, this compound can be used to synthesize polyester oligomers or prepolymers with reactive end-groups. For example, by controlling the stoichiometry in a polycondensation reaction with a dicarboxylic acid, it is possible to produce low-molecular-weight polyesters terminated with hydroxyl groups. These telechelic oligomers can then be used in the synthesis of block copolymers or polyurethanes.

Table 2: Key Functional Derivatives of this compound

| Derivative Name | CAS Number | Synthetic Precursors | Function/Application | Reference |

|---|---|---|---|---|

| This compound diacrylate | 120515-20-0 | This compound + Acrylic Acid (or derivative) | Macromonomer for radiation-curable compositions | vulcanchem.com |

| This compound dimethacrylate | 120703-10-8 | This compound + Methacrylic Acid (or derivative) | Cross-linking agent for polymer monoliths | vulcanchem.commdpi.com |

| This compound diarylate | 120515-20-0 | This compound + Aryl Acrylate | Viscosity reducing agent, water resistance modifier | specialchem.com |

Utility as Polymeric Additives and Modifiers

Derivatives of this compound are utilized as additives and modifiers to tailor the properties of polymeric materials. These additives can be either reactive, where they become a permanent part of the polymer network, or non-reactive, where they physically modify the bulk properties.

As a reactive modifier, the diacrylate and dimethacrylate derivatives of this compound are incorporated into formulations to enhance specific characteristics. vulcanchem.com When used in UV-curable resins, they can act as reactive diluents, reducing the viscosity of the formulation for better processing while also contributing to the final cross-link density and mechanical properties of the cured material.

A specific commercial application is the use of this compound diarylate (under the trade name NAM-MODA) as a polymeric additive. specialchem.com It is marketed for its function as an excellent viscosity-reducing agent in polymer systems. specialchem.com Additionally, its incorporation into a polymer matrix can lead to improved water resistance. specialchem.com

The diol itself is also used as a monomer to modify the bulk properties of polymers. In a patent for printing ink binders, this compound is listed as a potential diol component for creating polyester polyols. google.com Its inclusion helps to modulate the properties of the final binder, influencing its adhesion to various plastic films and its solubility in diluting solvents, which are critical for the performance of the printing ink. google.com The branched structure of the diol is key to modifying physical characteristics and imparting distinct properties compared to polymers made from purely linear diols. vulcanchem.com

Chemical Derivatization and Structural Modifications of 2 Methyl 1,8 Octanediol

Synthesis of Functionalized Derivatives for Supramolecular Assembly

The design and synthesis of molecules capable of spontaneous organization into larger, well-defined structures through non-covalent interactions is the cornerstone of supramolecular chemistry. While specific research on functionalized derivatives of 2-methyl-1,8-octanediol exclusively for supramolecular assembly is not extensively documented in publicly available literature, the principles of molecular self-assembly and studies on analogous diols provide a strong basis for predicting its potential in this field.

Functionalization of the terminal hydroxyl groups with moieties that can participate in directional non-covalent interactions—such as hydrogen bonding, π-π stacking, or metal coordination—is a common strategy to create building blocks for supramolecular assembly. For instance, the derivatization of similar linear diols, like 1,8-octanediol (B150283), has been shown to yield effective organogelators. In one study, 1,8-bis(trityloxy)octane, a derivative of 1,8-octanediol, was found to be an efficient organogelator, with gelation being driven by hydrophobic interactions between the bulky triphenylmethyl (trityl) groups and the alkyl chains. This suggests that a similar trityl derivative of this compound could also exhibit gelation properties, with the methyl group potentially influencing the packing and stability of the self-assembled network.

While direct experimental data on this compound for these specific applications is sparse, the following table outlines potential functionalized derivatives and their intended role in supramolecular assembly, based on established principles.

| Derivative Class | Potential Functional Group | Driving Force for Assembly | Potential Supramolecular Structure |

| Ether | Trityl | Hydrophobic Interactions, van der Waals Forces | Organogels, Nanofibers |

| Ester | Pyrene or other aromatic groups | π-π Stacking, van der Waals Forces | Fluorescent aggregates, Vesicles |

| Amide/Urea | Urea, Amide | Hydrogen Bonding | Fibrillar networks, Gels |

It is important to note that the synthesis of these derivatives would likely follow standard organic chemistry protocols, such as Williamson ether synthesis, esterification, and reaction with isocyanates. The presence of the methyl group at the C2 position might introduce steric hindrance, potentially requiring modified reaction conditions to achieve high yields, especially for the hydroxyl group at C1.

Exploration of Novel Ether, Ester, and Amide Linkages

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of a variety of polymers, including polyesters, polyethers, and polyamides. The exploration of novel linkages involving this diol is primarily driven by the desire to create materials with specific thermal and mechanical properties.

Ester Linkages: this compound can be incorporated into polyesters through polycondensation reactions with dicarboxylic acids or their derivatives. google.com.pgjustia.com The resulting polyesters can be used in a range of applications, including optical films and adhesives. google.com.pgjustia.com For instance, it is listed as a potential diol for the synthesis of polyesters with a number average molecular weight (Mn) of 500 to 3,000 for use in optical films. google.com.pg In the realm of adhesives, it is mentioned as a diol for preparing polyester (B1180765) diols with a low glass transition temperature (Tg), which are then used to synthesize silyl-terminated polymers. justia.com

The diacrylate and dimethacrylate derivatives of this compound are of particular interest for radiation-curable compositions. vulcanchem.com These diesters, formed by reacting the diol with acrylic acid or methacrylic acid, can be polymerized using UV light to form highly cross-linked networks. The dimethacrylate derivative, this compound dimethacrylate, has been used as a crosslinker in the preparation of monolithic stationary phases for high-performance liquid chromatography (HPLC). researchgate.net In these materials, the branched structure of the diol was found to enhance the hydrophobicity of the resulting polymer.

Ether Linkages: The formation of polyethers from this compound is another area of exploration. For example, it is mentioned as a suitable diol for reacting with polyepoxides to synthesize epoxy vinyl ethers. These resulting monomers can be used in radiation-curable coatings.

Amide Linkages: While less common, the incorporation of this compound into polyamideimides has been suggested. epo.org In this context, the diol would be part of the polyester segment of the copolymer, which is then reacted with components to form the amide and imide linkages. The use of branched diols like this compound can influence the flexibility and solubility of the final polymer.

The following table summarizes some of the reported polymer systems incorporating this compound, highlighting the type of linkage and the intended application.

| Polymer Type | Co-monomers | Linkage Type | Application/Research Area | Reference |

| Polyester | Dicarboxylic acids | Ester | Optical films, Adhesives | google.com.pgjustia.com |

| Polymethacrylate | Lauryl methacrylate | Ester | HPLC monolithic columns | |

| Polyurethane | Isophorone diisocyanate | Urethane (B1682113) | Coatings | epo.org |

| Epoxy vinyl ether | Polyepoxides | Ether | Radiation-curable coatings | |

| Polyamideimide | Not specified | Ester, Amide, Imide | Elastomers | epo.org |

The inclusion of the methyl group in the polymer backbone, as provided by this compound, generally leads to a decrease in crystallinity and an increase in the amorphous nature of the polymer. This can result in lower melting points, increased solubility in organic solvents, and altered mechanical properties, such as increased flexibility, when compared to polymers made from the linear 1,8-octanediol.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including 2-methyl-1,8-octanediol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the analysis of a high-strength urethane (B1682113) resin, ¹H-NMR was crucial in identifying this compound as one of the constituent polyols. komatsu.jp The proton signals corresponding to the methyl group and the protons adjacent to the hydroxyl groups and the branch point provide a unique fingerprint for this molecule, allowing for its definitive identification even within a complex polymer matrix. komatsu.jp The assignment of protons to each monomer within the urethane resin confirmed the presence of a branch at the 2-position, leading to the identification of this compound. komatsu.jp

When incorporated into polyesters, such as those synthesized with adipic acid and glycerol (B35011), the characteristic proton peaks of the this compound moiety can be clearly observed. rsc.org For instance, the methylene (B1212753) protons of the main chain appear in the 1.3–2.4 ppm range, while the protons of the methylene groups adjacent to the ester linkages (–O–CH2–) are found at approximately 4.05 ppm. rsc.org Similarly, in copolymers like poly(octamethylene maleate (B1232345) (anhydride) citrate) (POMaC), the peaks assigned to the –O–CH2CH2– groups from the 1,8-octanediol (B150283) unit are located at 1.53 ppm. nih.gov

The structural integrity and composition of polyesters can be further confirmed by ¹³C NMR. The chemical shifts of the carbon atoms in the polymer backbone and the pendant methyl group provide complementary information to the ¹H NMR data, ensuring a comprehensive structural analysis. rsc.orgescholarship.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound Moieties in Polymeric Systems This table is interactive. Users can sort and filter the data.

| Polymer System | Functional Group | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Urethane Resin | Branched Methyl Group | Not specified | komatsu.jp |

| Poly(1,8-octanediol adipate-co-glycerol adipate) | Main Chain Methylene (–CH2–) | 1.3 - 2.4 | rsc.org |

| Poly(1,8-octanediol adipate-co-glycerol adipate) | Methylene adjacent to Ester (–O–CH2–) | 4.05 | rsc.org |

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Polymer Compositional Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to determine the composition of polymeric materials. d-nb.info The polymer is thermally degraded (pyrolyzed) in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. d-nb.inforesearchgate.net This method is particularly useful for complex materials like copolymers and blended resins where identification of individual monomeric units is required. shimadzu.com

In the analysis of a high-strength urethane resin, Py-GC/MS was employed to identify the constituent monomers. komatsu.jp While the isocyanate and chain extender were identified through standard library searches, the polyol component, a copolymer of 1,9-nonanediol (B147092) and this compound, required a more detailed structural analysis of the pyrolyzates. komatsu.jp The pyrolysis of the polycarbonate diol containing this compound (2-MOD) generates characteristic fragments. For instance, 2-MOD (molecular weight 160) can produce a mono-ol with a branched 2-methyl structure (molecular weight 142) and a C8 diolefin with a branched 2-methyl structure (molecular weight 124). komatsu.jp These specific fragments, when detected and identified by MS, confirm the presence of the this compound unit within the original polymer. komatsu.jp

The combination of Py-GC/MS with NMR spectroscopy provides a comprehensive approach to the structural analysis of complex polymers containing this compound, enabling the precise determination of its composition. komatsu.jp

Table 2: Characteristic Pyrolysis Fragments of this compound from a Polycarbonate Diol This table is interactive. Users can sort and filter the data.

| Parent Monomer | Fragment Type | Molecular Weight ( g/mol ) | Reference |

|---|---|---|---|

| This compound (2-MOD) | Mono-ol (2-methyl branch) | 142 | komatsu.jp |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. core.ac.ukrsc.org This information is critical as it directly influences the mechanical and physical properties of the final material.

GPC has been extensively used to characterize polyesters synthesized using 1,8-octanediol and its branched isomer, this compound. For instance, in the synthesis of bio-based 2,5-furandicarboxylic acid (FDCA) copolyesters, GPC was used to determine the number average molecular weight (Mn), which ranged from 2,630 to 8,030 g/mol . mdpi.com The PDI values, typically between 1.3 and 2.3, provide insight into the breadth of the molecular weight distribution. mdpi.com

In the development of photocurable polyester (B1180765) resins, GPC analysis, with tetrahydrofuran (B95107) (THF) as the mobile phase, is a standard procedure to measure the molecular weight distribution of the synthesized oligoesters. rsc.org Similarly, the enzymatic synthesis of polyesters from monomers like dimethyl adipate (B1204190) and 1,8-octanediol is monitored by GPC to assess the molecular weight of the resulting polymers, which can reach number average molecular weights (Mn) of up to 8100 Da. mdpi.com Research on the synthesis of polyesters in alternative solvents like Cyrene also relies on GPC to quantify the molecular weight, with Mn values up to 20.5 kDa being reported for the condensation of dimethyl adipate and 1,8-octanediol.

The molecular characteristics of copolymers containing this compound, such as those used in polycarbonate diols, are also evaluated using GPC to ensure they meet the required specifications for applications like polyurethanes. google.com

Table 3: GPC Data for Various Polymers Incorporating Octanediol Derivatives This table is interactive. Users can sort and filter the data.

| Polymer System | Diol Monomer | Mn ( g/mol or Da) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|

| FDCA Copolyesters | 1,8-Octanediol | 2630 - 5790 | 1.3 - 2.3 | mdpi.com |

| Polyester from Dimethyl Adipate | 1,8-Octanediol | 8100 | Not specified | mdpi.com |

| Polyester in Cyrene Solvent | 1,8-Octanediol | up to 20,500 | Not specified |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule or polymer. rsc.org By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is obtained that serves as a molecular fingerprint.

For this compound itself, the FTIR spectrum would be characterized by a broad absorption band in the O-H stretching region (around 3300-3400 cm⁻¹) due to the hydroxyl groups, and strong C-H stretching bands (around 2850-2960 cm⁻¹). nist.govresearchgate.net

When this compound is incorporated into a polyester, the most significant change in the FTIR spectrum is the appearance of a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, typically found around 1730-1740 cm⁻¹. unair.ac.id Concurrently, the broad O-H band from the diol monomer disappears, indicating successful polymerization. mdpi.com The formation of the ester linkage is also confirmed by the appearance of C-O stretching vibrations in the region of 1000-1300 cm⁻¹. rsc.org

In the synthesis of poly(1,8-octanediol-co-citrate) (POC), FTIR is used to confirm the formation of the ester bond, with a characteristic C=O stretch observed at 1731 cm⁻¹. unair.ac.id Similarly, for bio-based polyester resins, FTIR analysis confirms the successful synthesis by showing the characteristic ester linkages and can also detect unreacted carboxylic acid groups. rsc.org The characterization of composite materials, such as POC with nano-hydroxyapatite, also utilizes FTIR to analyze the functional groups and the nature of the bonding between the polymer matrix and the filler. unair.ac.id

Table 4: Key FTIR Absorption Bands for this compound and its Polyesters This table is interactive. Users can sort and filter the data.

| Compound/Polymer | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 1,8-Octanediol | O-H Stretch (alcohol) | ~3300 - 3400 (broad) | researchgate.net |

| 1,8-Octanediol | C-H Stretch | ~2850 - 2960 | nist.gov |

| Poly(1,8-octanediol-co-citrate) | C=O Stretch (ester) | 1731 - 1741 | unair.ac.id |

| Bio-based Polyesters | C=O Stretch (ester) | ~1730 | rsc.org |

Mechanistic Studies and Computational Modeling

Elucidation of Reaction Mechanisms in 2-Methyl-1,8-octanediol Polymerization

The polymerization of this compound primarily occurs through step-growth mechanisms such as polycondensation and can also be involved in free-radical polymerization when derivatized into species like dimethacrylates. The presence of a methyl group on the second carbon introduces steric hindrance and alters the reactivity of the adjacent primary hydroxyl group compared to its linear analog, 1,8-octanediol (B150283), influencing the polymerization kinetics and the final polymer architecture.

Polycondensation Reactions: In polyesterification, this compound reacts with dicarboxylic acids or their derivatives. The mechanism typically follows that of standard acid-catalyzed or enzyme-catalyzed esterification. For instance, in the synthesis of polyesters with monomers like citric acid or maleic anhydride, a prepolymer is formed through a condensation reaction. westlake.edu.cn The reaction proceeds via nucleophilic attack of the diol's hydroxyl groups on the carbonyl carbon of the acid or anhydride. The methyl branch can influence which hydroxyl group (at the C1 or C8 position) reacts first, potentially leading to polymers with specific regioselectivity under controlled conditions.

Free-Radical Polymerization: When this compound is functionalized to form monomers like this compound dimethacrylate, it can undergo free-radical polymerization. This process is initiated by species like azobisisobutyronitrile, which upon thermal or photochemical decomposition, generate free radicals. nih.gov These radicals attack the vinyl group of the dimethacrylate, initiating a chain reaction that leads to a crosslinked polymer network. The polymerization rate and the resulting network's properties are influenced by factors such as initiator concentration, temperature, and the composition of the porogenic solvent used. nih.gov

Enzymatic Polymerization: Lipases, such as Candida antarctica Lipase (B570770) B (CALB), are effective catalysts for the polycondensation of diols and diacids. mdpi.com The enzymatic mechanism involves the formation of an enzyme-substrate complex where the diacid is activated. This complex then reacts with the diol. mdpi.com For a branched diol like this compound, the enzyme's active site may show a preference for one of the hydroxyl groups, impacting the polymer's structure. Studies on the linear 1,8-octanediol show that long-chain diols are often more readily polymerized by enzymes than shorter-chain ones. mdpi.commdpi.com

Table 1: Polymerization Methods Involving Aliphatic Diols and Resulting Polymer Characteristics This table summarizes polymerization data for 1,8-octanediol, a close structural analog to this compound, to illustrate common reaction types and outcomes.

| Polymerization Type | Comonomers | Catalyst/Initiator | Key Findings/Resulting Polymer | Reference |

|---|---|---|---|---|

| Free-Radical Polymerization | This compound dimethacrylate | Azobisisobutyronitrile | Formation of a porous polymer monolith with high efficiency for chromatography. | nih.gov |

| Polycondensation | Citric acid, Maleic anhydride | None (Thermal) | Synthesis of a prepolymer for a biodegradable elastomer with a dual crosslinking mechanism. | westlake.edu.cn |

| Enzymatic Polycondensation | Dimethyl itaconate | Lipase | Produced a polyester (B1180765) with a number average molecular weight (Mn) of 4100 g/mol. | mdpi.com |

| Ring-Opening Polymerization (ROP) | L,L-dilactide (with 1,8-octanediol as initiator) | Iron(II) acetate (B1210297) (Fe(OAc)₂) | The diol acts as an initiator, lowering the activation energy for the ring-opening. | frontiersin.org |

Computational Chemistry and Molecular Dynamics Simulations of Diol Interactions

Computational methods are invaluable for predicting the properties and understanding the molecular-level interactions of diols like this compound. Molecular dynamics (MD) simulations and quantum chemical calculations provide insight into conformational preferences, intermolecular forces, and the structure of polymers derived from this diol.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of diols in various environments. For instance, simulations of similar short-chain diols have been used to study their interaction with lipid monolayers, revealing how the position of hydroxyl groups affects hydrogen bonding networks and interfacial properties. kcl.ac.uk All-atom MD simulations can elucidate how the methyl group in this compound influences the packing and conformational flexibility of the polymer chains it forms. In polyurethane systems, MD simulations have been used to study microphase separation and the free energy of mixing between soft (diol-based) and hard segments, which dictates the material's mechanical properties. bohrium.com Such simulations can predict how the branched structure of this compound impacts these interactions compared to linear diols.

Predicted Molecular Properties: Computational tools can predict various physicochemical properties. For this compound, properties such as the octanol-water partition coefficient (XLogP3-AA) and topological polar surface area (TPSA) have been calculated. nih.gov Furthermore, collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, can be predicted for different ionic adducts. These values are useful for analytical identification and for understanding ion mobility. uni.lu Ab initio molecular dynamics simulations have been used to investigate the stability of intermediates, such as oxocarbenium ions, which can form during certain reactions of related biomass-derived molecules. researchgate.net

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts Data predicted using computational methods, providing insight into the molecule's conformation in the gas phase.

| Adduct Type | Mass to Charge Ratio (m/z) | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 161.15361 | 140.8 | uni.lu |

| [M+Na]⁺ | 183.13555 | 145.7 | uni.lu |

| [M-H]⁻ | 159.13905 | 137.7 | uni.lu |

| [M+NH₄]⁺ | 178.18015 | 160.4 | uni.lu |

| [M+K]⁺ | 199.10949 | 144.2 | uni.lu |

Investigation of Polymer Degradation Mechanisms

Polymers derived from this compound, particularly polyesters, are often designed for biodegradability. The degradation mechanism is crucial for applications in biomedical devices and environmentally friendly materials. The primary degradation pathway for these polyesters is hydrolysis of the ester bonds.

Hydrolytic Degradation: The degradation process can occur via bulk or surface erosion. In bulk erosion, water penetrates the entire polymer matrix, and degradation occurs throughout the material. This typically leads to a rapid decrease in mechanical properties even before significant mass loss is observed. researchgate.net Studies on poly(1,8-octanediol-co-citrate) (POC), an elastomer made from the linear analog, show that it degrades primarily through bulk erosion both in vitro and in vivo. researchgate.net The degradation involves the cleavage of ester linkages, leading to changes in mass, swelling, and morphology. researchgate.net The presence of the methyl group in polymers made from this compound could influence the rate of water diffusion and hydrolysis due to increased hydrophobicity and steric hindrance around the ester bond, potentially slowing down the degradation rate compared to linear analogs.

Factors Influencing Degradation: The degradation rate of polyesters can be tailored by adjusting the monomer composition. For example, in copolyesters made from itaconic acid and 1,8-octanediol, changing the molar feed ratio of the monomers significantly impacts the polymer's molecular weight, which in turn affects the degradation rate. acs.org Similarly, incorporating monomers like glycerol (B35011) alongside a diol can increase the hydroxyl content, leading to faster weight loss during degradation. acs.org Chemical crosslinking also plays a significant role; higher crosslinking density generally reduces the rate of degradation by restricting water penetration and chain mobility.

Table 3: Degradation Characteristics of Polyesters Based on Aliphatic Diols This table illustrates degradation behavior observed in polymers made from 1,8-octanediol, providing a model for what to expect from polymers based on its methylated derivative.

| Polymer System | Degradation Condition | Observed Mechanism/Changes | Reference |

|---|---|---|---|

| Poly(1,8-octanediol-co-citrate) (POC) | In vitro (PBS buffer) & In vivo | Primarily bulk erosion; non-linear mass loss; sharp drop in mechanical properties. | researchgate.net |

| Polyesters from Adipic Acid, 1,8-Octanediol, and Glycerol | In vitro (Phosphate buffer, 37 °C) | Weight loss increased with higher glycerol content (from 20% to 55% after 7 days). | acs.org |

| Unsaturated Polyesters from CO₂ and 1,8-Octanediol | Toluene with benzamidine | Controlled, product-selective chemical degradation into diols and N-heterocyclic compounds. | chinesechemsoc.org |

Catalytic Activation and Deactivation Pathways in Diol Transformations

Catalysts are essential for controlling the synthesis and functionalization of polymers from this compound. Understanding how these catalysts are activated and eventually deactivated is key to optimizing reaction efficiency and catalyst longevity.

Catalytic Activation:

Boron-Based Catalysis: Boronic and borinic acids are effective organocatalysts for the selective functionalization of diols. scholaris.carsc.orgrsc.org Activation occurs through the formation of a reversible covalent bond between the boron center and the diol's hydroxyl groups, creating a boronate or borinate ester intermediate. rsc.org This complexation can increase the nucleophilicity of one of the diol's oxygen atoms, facilitating reactions like acylation or phosphorylation at a specific site. rsc.orgnih.gov The catalyst's structure and the diol's geometry determine the selectivity of the reaction.

Metal-Based Catalysis: In polymerization, metal catalysts like iron(II) acetate can be activated by adjuncts such as amides, which are thought to change the stereoelectronic properties of the catalyst to promote monomer coordination and insertion. frontiersin.org In enzymatic catalysis, the activation step is the binding of a monomer to the enzyme's active site, forming a complex that facilitates the reaction with the diol. mdpi.com

Catalyst Deactivation: Catalyst deactivation can occur through several pathways, limiting the process's economic feasibility.

Coking and Fouling: At high temperatures, organic deposits (coke) can form on the catalyst's active sites, blocking access for reactants. researchgate.netmdpi.com This is a common deactivation mechanism in catalytic cracking and can result from condensation reactions of reactants or products. mdpi.com

Sintering and Structural Changes: Thermal stress can cause catalyst particles to agglomerate (sinter), leading to a loss of active surface area. rsc.org The catalyst's crystal structure may also transform into a less active phase under reaction conditions. For example, Nb₂O₅ catalysts can undergo phase transformation, altering their acidity and activity. rsc.org

Poisoning: Impurities in the feedstock, such as sulfur or metals, can irreversibly bind to the catalyst's active sites, leading to poisoning. researchgate.net In polymerization reactions, the accumulation of byproducts or the strong adsorption of reactants or products can also poison or inhibit the catalyst. acs.org

Table 4: Overview of Catalytic Pathways in Diol Transformations This table summarizes activation and deactivation mechanisms relevant to reactions involving aliphatic diols like this compound.

| Catalyst Type | Transformation | Activation Pathway | Common Deactivation Pathway(s) | Reference |

|---|---|---|---|---|

| Boronic/Borinic Acids | Selective functionalization (e.g., acylation, phosphorylation) | Formation of a nucleophilically activated boronate/borinate ester intermediate with the diol. | Generally robust, but turnover can be limited by product inhibition. | scholaris.carsc.orgrsc.org |

| Lipases (e.g., Novozym 435) | Polyesterification | Formation of an enzyme-substrate complex with the diacid/diester monomer. | Thermal denaturation; inhibition by byproducts (e.g., water, alcohol). | mdpi.com |

| Metal Oxides (e.g., Nb₂O₅) | Esterification, Ammoxidation | Relies on Lewis and Brønsted acid sites on the catalyst surface. | Carbon deposition (coking); structural phase transformation. | rsc.org |

| Supported Metals (e.g., Pt, Pd, Ni) | Hydrogenation, Deoxygenation | Adsorption of reactants onto active metal sites on a support. | Sintering of metal particles; coking; poisoning by impurities (e.g., sulfur). | researchgate.net |

Future Research Directions and Emerging Applications

Development of Sustainable and Green Synthetic Routes for Branched Octanediols

The future of specialty chemicals like 2-Methyl-1,8-octanediol is intrinsically linked to the development of sustainable and economically viable manufacturing processes. Current research is pivoting away from petrochemical feedstocks towards bio-based alternatives, with a strong emphasis on green chemistry principles.

One of the most promising avenues for the sustainable production of branched octanediols involves the catalytic upgrading of terpenes, which are naturally abundant hydrocarbons produced by plants. For instance, citronellol, a major component of citronella oil, possesses a carbon skeleton that is a close precursor to that of this compound. Future research is expected to focus on optimizing multi-step catalytic conversions, such as selective isomerization and hydroformylation, to transform these bio-based feedstocks into the desired diol structure.

Key research objectives in this area include:

Catalyst Development: Creating highly selective and reusable catalysts that can efficiently convert terpenes or other bio-based molecules to the target diol with minimal byproduct formation.

Process Intensification: Designing integrated reaction and separation processes to improve yield, reduce energy consumption, and minimize waste.

Feedstock Diversification: Exploring a wider range of renewable raw materials, including fatty acids and other natural oils, as potential starting points for the synthesis of branched diols.

The successful development of such green synthetic routes would not only enhance the environmental profile of polymers derived from this compound but also provide a more stable and sustainable supply chain.

Precision Tailoring of Polymer Properties through Isomeric Control and Derivatization

The presence and position of the methyl group in this compound are critical design elements for tailoring the properties of polymers. Unlike its linear counterpart, 1,8-octanediol (B150283), the methyl side group in the 2-position introduces specific molecular-level changes that have significant macroscopic consequences.

Future research will delve deeper into precisely controlling polymer architecture by leveraging this isomeric difference. The methyl branch disrupts the regular packing of polymer chains, which in turn reduces the degree of crystallinity. This effect is highly desirable for creating polymers with lower melting points, increased flexibility, and improved optical clarity. Furthermore, the methyl group can restrict the rotational freedom of the polymer backbone, leading to a potential increase in the glass transition temperature (Tg) compared to polymers made with linear diols of similar length.

Table 1: Anticipated Impact of Methyl Branching on Polymer Properties

| Property | Linear Diol (e.g., 1,8-Octanediol) | Branched Diol (this compound) | Rationale |

|---|---|---|---|

| Crystallinity | Higher | Lower | Methyl group disrupts polymer chain packing. |

| Melting Point (Tm) | Higher | Lower | Reduced crystallinity leads to a lower Tm. |

| Glass Transition Temp. (Tg) | Lower | Potentially Higher | Methyl group can restrict chain rotation. |

| Flexibility / Elasticity | Lower | Higher | Lower crystallinity allows for greater chain mobility. |

| Solubility | Lower | Higher | Irregular structure hinders tight packing, improving solvent interaction. |

Derivatization of the two hydroxyl groups of this compound represents another powerful tool for property tailoring. Future work will explore the synthesis of a wide range of derivatives to expand its application scope. For example, converting the diol into a diamine would allow for its use in the production of high-performance polyamides and polyimides. Similarly, its incorporation into polycarbonate structures could yield materials with enhanced toughness and impact resistance.

Exploration of Novel High-Performance Polymer Applications

The unique combination of properties imparted by the this compound structure opens the door to a variety of high-performance applications. The long, flexible eight-carbon backbone, coupled with the crystallinity-disrupting methyl group, makes it an ideal building block for soft segments in copolymers.

Emerging applications are likely to be concentrated in areas where flexibility, durability, and hydrophobicity are critical performance criteria:

Specialty Elastomers and Thermoplastic Polyurethanes (TPUs): The diol can be used to create the soft segment in TPUs, resulting in materials with excellent elasticity, low-temperature flexibility, and hydrolytic stability. These could find use in demanding applications such as automotive components, industrial hoses, and medical tubing.

High-Performance Coatings and Adhesives: Polyesters and polyurethanes based on this compound are expected to exhibit strong adhesion to a variety of substrates and excellent water resistance due to the hydrophobic nature of the carbon backbone and methyl group. This makes them suitable for protective coatings and high-strength adhesives.

Flexible Electronics and Dielectric Materials: The low crystallinity and amorphous nature of polymers derived from this diol could lead to materials with good dielectric properties and the flexibility required for applications in wearable sensors and flexible electronic substrates.

Research in this domain will focus on synthesizing and characterizing these polymers, correlating their molecular structure with their macroscopic performance, and evaluating their long-term durability in various application environments.

Integration with Advanced Manufacturing and Design Technologies

The material properties of this compound make it a strong candidate for integration with advanced manufacturing technologies, particularly additive manufacturing (3D printing). Diols are fundamental components in the formulation of photocurable resins used in technologies like stereolithography (SLA) and material jetting.

The introduction of a branched diol like this compound can offer several advantages in this context:

Viscosity Control: Branched diols often have lower viscosities than their linear counterparts, which can be beneficial for formulating jettable inks or ensuring smooth resin flow in SLA printers.

Tunable Thermomechanical Properties: By incorporating this diol into the resin formulation, it is possible to create 3D-printed parts with tailored flexibility, toughness, and impact resistance, moving beyond the rigid and brittle materials often associated with early 3D printing.

Furthermore, the rise of computational materials science provides a powerful tool for accelerating the design of polymers based on this compound. Molecular dynamics simulations and quantitative structure-property relationship (QSPR) models can be used to predict how the inclusion of this monomer will affect the properties of a polymer before it is ever synthesized in a lab. This in-silico approach allows researchers to rapidly screen different polymer architectures and compositions, significantly reducing the experimental effort required to develop new materials for specific applications. Future research will see a tighter integration of these computational design tools with experimental polymer synthesis and advanced manufacturing processes.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Methyl-1,8-octanediol, and how is stereochemical control achieved?

- Methodological Answer : The enantioselective synthesis of diols like this compound can be achieved via hydrogenation of allene intermediates using catalysts such as (dIpc)₂BH. Temperature plays a critical role: lower temperatures (e.g., 0°C) favor kinetic control (≥20:1 stereoselectivity), while higher temperatures (e.g., 85°C) drive thermodynamic stabilization (≥12:1 selectivity). Subsequent aldehyde allylation and oxidation steps yield diols with high enantiomeric excess (80–92% e.e.) . For methyl-substituted derivatives, modifying boron catalysts and reaction time may optimize stereochemical outcomes.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While direct safety data for this compound is limited, analogous diols (e.g., 1,2-octanediol) require PPE (EN166-compliant goggles, NIOSH-approved gloves), ventilation, and avoidance of strong oxidizers. Storage should be in sealed containers at room temperature. Emergency measures include water rinsing for skin/eye contact and CO₂ for fire suppression .

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm structure and stereochemistry, GC-MS for purity assessment, and polarimetry for enantiomeric excess. For unresolved stereoisomers, Mosher ester analysis or NOE studies can elucidate spatial arrangements . Melting points (36–38°C for analogs) and solubility in polar solvents (e.g., ethanol) should be experimentally verified due to limited reported data .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize enantiomeric excess in this compound derivatives?

- Methodological Answer : Kinetic vs. thermodynamic control strategies are critical. For example, using (dIpc)₂BH at 0°C traps the Z-allylborane intermediate (12Z), yielding syn-diols. Higher temperatures (35–65°C) promote isomerization to the E-form (12E), favoring anti-diols. Screening chiral ligands (e.g., dipic derivatives) and adjusting aldehyde electrophilicity can further enhance selectivity .

Q. What role does the methyl group play in the reactivity of this compound in polymer synthesis?

- Methodological Answer : The methyl group introduces steric hindrance, potentially slowing esterification kinetics compared to linear diols (e.g., 1,8-octanediol). In cross-linked polyesters, this substitution may reduce crystallinity and enhance flexibility. Computational modeling (DFT) can predict steric effects on reaction pathways, while in vitro studies (e.g., nitric oxide release from S-nitrosated polymers) may reveal biocompatibility trade-offs .

Q. How do competing stereochemical pathways in diol synthesis impact natural product applications?

- Methodological Answer : Contradictory stereochemical outcomes (e.g., unexpected cis-diol formation from E-allylboranes) suggest hidden transition states or solvent effects. Researchers should employ kinetic isotopic effect (KIE) studies and isotopic labeling to trace pathways. For natural product synthesis, iterative allylation-oxidation sequences using methyl-substituted diols can build complex polyol frameworks with minimized protecting groups .

Data Contradictions and Gaps

- Stereochemical Stability : and report temperature-dependent isomerization of intermediates, but data on this compound’s long-term stability under storage conditions is lacking.

- Toxicity Profile : While 1,2-octanediol is classified as non-hazardous , methyl-substituted analogs may exhibit divergent ecotoxicological behaviors requiring OECD 301/302 testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.